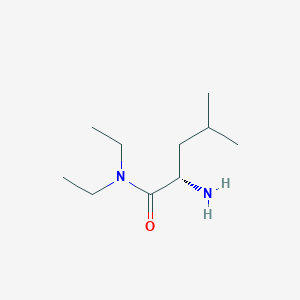![molecular formula C9H12ClNS B1322711 2,3,4,5-四氢苯并[f][1,4]噻嗪盐酸盐 CAS No. 14953-97-0](/img/structure/B1322711.png)
2,3,4,5-四氢苯并[f][1,4]噻嗪盐酸盐
描述
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a chemical compound with the molecular formula C9H12ClNS It is a derivative of benzothiazepine, a class of compounds known for their diverse pharmacological activities
科学研究应用
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular and central nervous system disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Benzothiazepine derivatives, a class to which this compound belongs, have been reported to inhibit bile acid transport . This suggests that the compound may interact with proteins involved in bile acid reabsorption.
Mode of Action
It’s known that benzothiazepines act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This leads to a hyperpolarization of the neuron and a decrease in neuronal activity .
Biochemical Pathways
The inhibition of bile acid transport can affect the enterohepatic circulation of bile acids, which play a crucial role in the digestion and absorption of dietary fats .
Pharmacokinetics
Benzodiazepines, a related class of compounds, are classified based on their half-life for elimination, which is an estimation of the time needed to reduce the drug concentration in the plasma by half .
Result of Action
The inhibition of bile acid transport can increase bile acid flow to the colon, promoting the intestinal tract to secrete more water and facilitate defecation .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
生化分析
Biochemical Properties
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with ryanodine receptor type 2 (RyR2) and sarco/endoplasmic reticulum calcium ATPase 2a (SERCA2a) in cardiac muscle cells . These interactions are crucial for calcium ion regulation within cells, affecting muscle contraction and relaxation processes. The compound’s ability to stabilize RyR2 and stimulate SERCA2a activity highlights its potential in modulating calcium homeostasis, which is vital for proper cellular function.
Cellular Effects
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride exerts various effects on different cell types and cellular processes. In cardiac muscle cells, it influences calcium signaling pathways, which are essential for muscle contraction and relaxation . The compound’s interaction with RyR2 and SERCA2a affects calcium ion release and uptake, thereby modulating the contraction cycle of the heart muscle. Additionally, it has been observed to impact gene expression related to calcium handling proteins, further influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride involves its binding interactions with key biomolecules. The compound binds to RyR2, preventing excessive calcium ion leakage from the sarcoplasmic reticulum . This stabilization of RyR2 is crucial for maintaining calcium homeostasis within cells. Furthermore, the compound activates SERCA2a, enhancing its ability to pump calcium ions back into the sarcoplasmic reticulum, thus promoting muscle relaxation. These interactions at the molecular level are essential for the compound’s overall effect on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under inert atmospheric conditions at room temperature . Over extended periods, it maintains its ability to interact with RyR2 and SERCA2a, suggesting that its biochemical properties are preserved. Long-term studies in vitro and in vivo have indicated that the compound continues to modulate calcium homeostasis without significant degradation, making it a reliable agent for biochemical research.
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively stabilizes RyR2 and enhances SERCA2a activity, promoting proper calcium handling in cardiac cells . At higher doses, there may be potential toxic or adverse effects, including disruptions in calcium homeostasis and cellular metabolism. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any harmful outcomes.
Metabolic Pathways
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is involved in metabolic pathways related to calcium ion regulation. It interacts with enzymes such as SERCA2a, which plays a pivotal role in pumping calcium ions back into the sarcoplasmic reticulum . This interaction is essential for maintaining calcium homeostasis and ensuring proper muscle function. The compound’s influence on metabolic flux and metabolite levels further underscores its significance in biochemical processes.
Transport and Distribution
Within cells and tissues, 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the sarcoplasmic reticulum in cardiac muscle cells . The compound’s ability to accumulate in specific cellular compartments is crucial for its effectiveness in modulating calcium homeostasis and cellular function.
Subcellular Localization
The subcellular localization of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is primarily within the sarcoplasmic reticulum of cardiac muscle cells . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action. The compound’s presence in the sarcoplasmic reticulum is vital for its role in stabilizing RyR2 and activating SERCA2a, thereby influencing calcium ion regulation and muscle function.
准备方法
The synthesis of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the thiazepine ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazepine ring, enhancing its chemical diversity. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields dihydro or tetrahydro derivatives.
相似化合物的比较
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride can be compared with other benzothiazepine derivatives, such as:
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride: This compound has a methoxy group at the 7-position, which can influence its pharmacological properties and chemical reactivity.
1,4-Benzothiazepine derivatives: These compounds share the core benzothiazepine structure but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;/h1-4,10H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQHPDMXJONCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623670 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14953-97-0 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)










